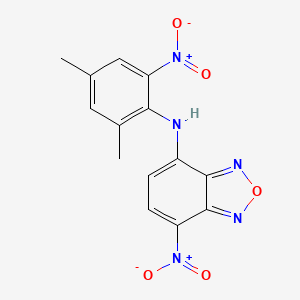![molecular formula C20H18ClNO3 B11060156 N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-carboxamide](/img/structure/B11060156.png)
N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-carboxamide is an organic compound with the molecular formula C20H18ClNO3 It is characterized by the presence of a naphthalene ring substituted with a methoxy group and a carboxamide group, along with a chlorophenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-carboxamide typically involves the following steps:
Formation of the Chlorophenoxyethyl Intermediate: The reaction begins with the preparation of 2-(2-chlorophenoxy)ethanol by reacting 2-chlorophenol with ethylene oxide under basic conditions.
Coupling with Naphthalene Derivative: The intermediate is then coupled with 6-methoxynaphthalene-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Carboxamide: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents such as thionyl chloride followed by reaction with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of 6-hydroxy-naphthalene-2-carboxamide.
Reduction: Formation of N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthylamine.
Substitution: Formation of various substituted phenoxyethyl derivatives.
Scientific Research Applications
N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenoxy)ethyl]-6-hydroxynaphthalene-2-carboxamide
- N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthylamine
- N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-sulfonamide
Uniqueness
N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and carboxamide groups, along with the chlorophenoxyethyl side chain, make it a versatile compound for various applications.
Properties
Molecular Formula |
C20H18ClNO3 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO3/c1-24-17-9-8-14-12-16(7-6-15(14)13-17)20(23)22-10-11-25-19-5-3-2-4-18(19)21/h2-9,12-13H,10-11H2,1H3,(H,22,23) |
InChI Key |
UFOZJAIZDVPNBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)NCCOC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Furan-2-yl)-4-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B11060088.png)
![N-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide](/img/structure/B11060094.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-iodobenzenesulfonamide](/img/structure/B11060095.png)
![2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B11060098.png)

![{Amino[1-cyano-2-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile](/img/structure/B11060101.png)
![2-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine](/img/structure/B11060108.png)
![Ethyl 2-({[3-(furan-3-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11060110.png)
![3-(4-Bromo-2-fluorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060113.png)
![methyl 2-chloro-6,8-dimethyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxylate 5,5-dioxide](/img/structure/B11060114.png)
![Methyl 4-[(3,4-dichlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11060120.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-4-carboxamide](/img/structure/B11060122.png)
![(1R,2S,9S,10R)-N-methyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide](/img/structure/B11060129.png)
![4-amino-6-(diethylamino)-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide](/img/structure/B11060136.png)
